molecular formula C6H8O4 B2877338 2-Methyl-5-oxotetrahydrofuran-2-carboxylic acid CAS No. 57651-41-9

2-Methyl-5-oxotetrahydrofuran-2-carboxylic acid

Cat. No.: B2877338
CAS No.: 57651-41-9
M. Wt: 144.126
InChI Key: WFCVTCIMBXTXFJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds has been reported. For instance, the synthesis of “Methyl 5-oxotetrahydrofuran-2-carboxylate” involves a reaction with (5,10,15,20-tetraphenylporphyrinato)manganese (III) chloride in toluene at 20℃ for 24 hours .

Scientific Research Applications

Synthesis of Unique Spiro Skeletons

2-Methyl-5-oxotetrahydrofuran-2-carboxylic acid derivatives have been used in the synthesis of unique spiro skeletons, such as 1,7-dioxa-2,6-dioxospiro[4.4]nonanes. These compounds have been synthesized with high regio and stereo selectivity, offering potential applications in various fields of organic chemistry (Singh et al., 2006).

Synthesis of Spirolactones

These derivatives are also utilized in the synthesis of spirolactones, which are achieved through 1,3-dipolar cycloadditions. Spirolactones, synthesized from these derivatives, have shown diastereomeric excess, indicating potential for chiral synthesis in organic chemistry (Pirc et al., 2002).

Discovery in Natural Products

Additionally, new chromones like spororrminone A and 2-epi-spororrminone A, isolated from endolichenic fungi, contain this compound structures. These discoveries highlight its occurrence in natural products and its significance in natural product chemistry (Huang et al., 2019).

Asymmetric Synthesis

The compound is also pivotal in the asymmetric synthesis of 2-aryl-5-oxotetrahydrofuran-2-carboxylic acids. This process involves asymmetric oxidation and is significant for producing enantiomerically enriched compounds, essential in the pharmaceutical industry (Jõgi et al., 2006).

Biological Activity Studies

In biological studies, derivatives of this compound have been shown to increase the growth of E. coli, indicating potential applications in microbiology and biotechnology (Denton et al., 2021).

Enzymatic Synthesis in Industry

Moreover, enzyme-catalyzed synthesis of furan carboxylic acids from 5-hydroxymethylfurfural using compounds related to this compound has been researched, highlighting its role in sustainable chemical synthesis for the pharmaceutical and polymer industries (Jia et al., 2019).

Properties

IUPAC Name

2-methyl-5-oxooxolane-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8O4/c1-6(5(8)9)3-2-4(7)10-6/h2-3H2,1H3,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFCVTCIMBXTXFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC(=O)O1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

144.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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